molecular formula C14H24NO5P B6231323 ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate CAS No. 2503155-42-6

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate

Cat. No.: B6231323
CAS No.: 2503155-42-6
M. Wt: 317.3
InChI Key:
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Description

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate is a complex organic compound that features a unique combination of an ethylamine group, a phenylethyl moiety, and an oxolane ring, all bonded to a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the oxolane ring in the presence of a Lewis acid catalyst.

    Introduction of the Ethylamine Group: The ethylamine group is added through a reductive amination process, where an aldehyde or ketone precursor reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Phosphorylation: The final step involves the phosphorylation of the amine group using phosphoric acid or a phosphorylating agent like phosphorus oxychloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxolane ring or the phosphate group, potentially converting them into simpler alcohols or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Products include phenylacetic acid and benzyl alcohol derivatives.

    Reduction: Products include ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine and its derivatives.

    Substitution: Products vary widely depending on the substituents introduced, ranging from alkylated amines to acylated derivatives.

Scientific Research Applications

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as a component of drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate can be compared with similar compounds such as:

    Phenylethylamine Derivatives: These compounds share the phenylethyl moiety but differ in their functional groups and overall structure.

    Oxolane-Containing Amines: Compounds with an oxolane ring and an amine group, which may have different substituents and properties.

    Phosphate-Containing Amines: These compounds feature a phosphate group bonded to an amine, but with varying side chains and ring structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2503155-42-6

Molecular Formula

C14H24NO5P

Molecular Weight

317.3

Purity

97

Origin of Product

United States

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